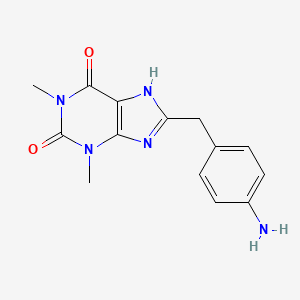
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps. One common method includes the reaction of 4-aminobenzyl alcohol with a suitable xanthine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on specific molecular targets.
Wirkmechanismus
The mechanism of action of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. As a xanthine derivative, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
4-Aminobenzyl alcohol: Used as a starting material for various organic syntheses.
Benzyl alcohol: Known for its use in the manufacture of soaps, topical creams, and other products due to its antibacterial and antifungal properties.
Ethyl 4-amino benzoate: A potential candidate for electro-optical applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
6937-57-1 |
|---|---|
Molekularformel |
C14H15N5O2 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
8-[(4-aminophenyl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H15N5O2/c1-18-12-11(13(20)19(2)14(18)21)16-10(17-12)7-8-3-5-9(15)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
HCLLOHPDTAVPIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B8781139.png)
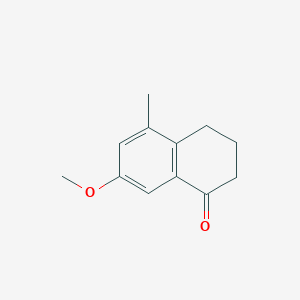
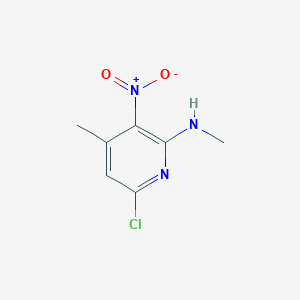

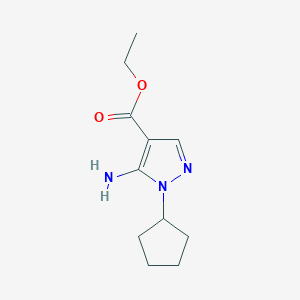
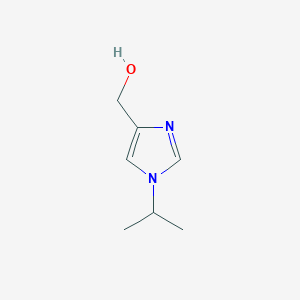
![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)

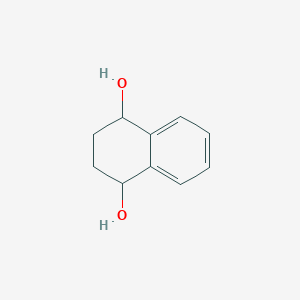
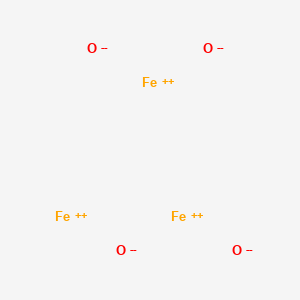
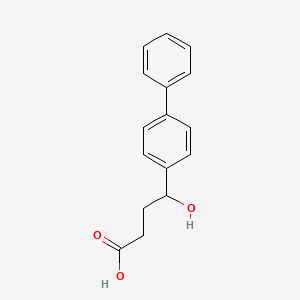
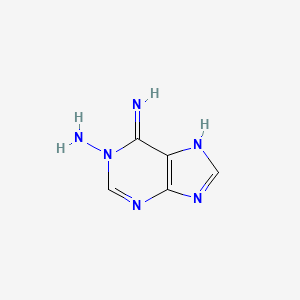
![5-Bromo-1-trityl-1H-benzo[D][1,2,3]triazole](/img/structure/B8781234.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,9-dimethyl](/img/structure/B8781242.png)
